![molecular formula C21H14BrClN4O3 B2776656 3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-93-0](/img/structure/B2776656.png)
3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups, including a bromobenzyl group, a chlorophenyl group, and a purine dione group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple aromatic rings and heteroatoms. The bromobenzyl and chlorophenyl groups are likely to contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a relatively high molecular weight .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of research efforts aimed at synthesizing novel derivatives with potential biological activities. For example, a study explored the synthesis and biological evaluation of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, highlighting the process of creating compounds with significant anti-proliferative activity against various human cancer cell lines (Sucharitha et al., 2021). Another study focused on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of compounds including a derivative similar in structure to the specified compound (Khaliullin et al., 2014).
Biological Evaluation
- Research into the biological activities of related compounds has shown potential in anticancer and antimicrobial applications. The synthesis of compounds with structural similarities has been motivated by the search for anticancer agents with strong activity against specific cancer cell lines, complemented by molecular docking studies to understand their mechanism of action (Sucharitha et al., 2021). Additionally, derivatives of the mentioned compound have been synthesized and screened for antimicrobial activities, demonstrating the potential for development into drugs with antimicrobial properties (Bektaş et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN4O3/c1-25-18-17(19(28)27(21(25)29)10-12-2-6-14(22)7-3-12)26-11-16(30-20(26)24-18)13-4-8-15(23)9-5-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVSPOTMOAUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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